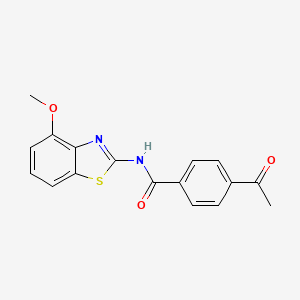

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-10(20)11-6-8-12(9-7-11)16(21)19-17-18-15-13(22-2)4-3-5-14(15)23-17/h3-9H,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFAMVNCBOQZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a base such as potassium hydroxide in a solvent like dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide serves as a precursor in the synthesis of more complex molecules. It can be utilized in the development of new chemical entities through various reactions including oxidation, reduction, and substitution.

Biology

- Biological Activity : The compound exhibits a range of biological activities. Benzothiazole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. These activities are attributed to their ability to interact with multiple biological targets .

Medicine

- Therapeutic Potential : Research indicates potential therapeutic applications for this compound in treating diseases such as tuberculosis and various cancers. For instance, derivatives of benzothiazole have been studied for their anticancer properties, showing significant inhibition against leukemia and CNS cancer cell lines .

Anticancer Activity

A study investigating the anticancer properties of benzothiazole derivatives demonstrated that compounds similar to 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibited strong inhibitory effects on cancer cell lines. For example, a related compound showed an inhibition rate of 84.19% against the MOLT-4 leukemia cell line .

Acetylcholinesterase Inhibition

Another study focused on compounds containing thiazole rings found that they could effectively inhibit acetylcholinesterase activity, which is crucial in the treatment of Alzheimer's disease. The synthesized compounds displayed promising results with IC50 values indicating strong inhibitory activity .

Industrial Applications

In the industrial sector, 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is used in the development of new materials and as an intermediate in the synthesis of other commercially relevant compounds. Its unique chemical properties make it suitable for various applications in material science and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound may also interact with other molecular pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

4-(Diethylsulfamoyl)-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide

- Structural Difference : Replaces the acetyl group with a diethylsulfamoyl group.

- Impact: Molecular Weight: Higher (419.518 g/mol vs. ~314–350 g/mol for acetyl derivatives) due to the sulfonamide group . Solubility: The sulfonamide group may improve water solubility compared to the acetyl group. Bioactivity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent biological targets .

4-Methoxy-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide

- Structural Difference : Lacks the acetyl group; features dual methoxy substituents.

- Crystal Packing: Methoxy groups influence hydrogen bonding and crystal lattice stability, as seen in related benzothiazolyl benzamides .

4-Chloro-N-(4-Chloro-1,3-Benzothiazol-2-yl)-N-Substituted Benzamides

- Example: 4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide .

- Side Chain: The dimethylamino propyl group introduces basicity, improving membrane permeability compared to methoxy derivatives .

Inhibitory Potency (IC₅₀)

Data from thiazole-containing benzamides (Table 1) highlight substituent-dependent activity :

| Compound Code | Substituent (Benzamide) | Thiazole Substituent | IC₅₀ (µM) |

|---|---|---|---|

| 10 | 4-Acetyl | 4-(Pyridin-2-yl) | 14.8 |

| 12 | 4-Nitro | 4-(Pyridin-2-yl) | 6.1 |

| 14 | 4-Trifluoromethoxy | 4-(Pyridin-2-yl) | 5.5 |

- Key Observations :

- Electron-Withdrawing Groups : Nitro and trifluoromethoxy groups enhance potency compared to acetyl.

- Target Specificity : The pyridyl-thiazole moiety in compound 10 vs. methoxy-benzothiazole in the target compound may shift target selectivity due to differences in hydrophobicity and hydrogen bonding .

Cytotoxicity and Metabolic Stability

- MMV001239 (4-Cyano Derivative): No cytotoxicity observed in 3T3 or HEK 293 cells, suggesting a favorable safety profile for cyanobenzamide derivatives .

- Acetyl vs. Cyano: The acetyl group in the target compound may offer intermediate metabolic stability compared to the more stable cyano group .

Biological Activity

4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be represented as follows:

- IUPAC Name : 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

- Molecular Formula : C17H14N2O3S

- CAS Number : 312605-38-2

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can inhibit cell proliferation in various cancer cell lines. Specific findings include:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.

- Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in tumor growth, such as the EGFR and HER-2 pathways .

| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | MCF-7 | 25.1 | 77.5 | 93.3 |

| Similar Benzothiazole Derivative | A549 | 21.5 | 28.7 | 93.3 |

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent.

The biological activity of benzothiazole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : These compounds can inhibit enzymes critical for cancer cell survival and proliferation.

- Apoptosis Induction : They may trigger programmed cell death in malignant cells.

- Antimicrobial Mechanism : The interaction with bacterial membranes and inhibition of bacterial enzymes contribute to their antimicrobial effects.

Case Studies

A study focused on the synthesis and evaluation of benzothiazole derivatives highlighted the promising anticancer activity of related compounds. The derivatives displayed selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.